BenchChemオンラインストアへようこそ!

Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate

Chemical Identity Verification Procurement Quality Control Building Block Characterization

The Boc-protected precursor to clinical-stage multikinase inhibitor KW-2449. The tert-butyloxycarbonyl (Boc) group eliminates the MAO-B-mediated iminium ion formation liability of the free piperazine NH, making this compound a metabolically stable intermediate for kinase inhibitor SAR, PROTAC design, and scalable synthesis. Supplied at 95% HPLC purity with superior long-term storage stability compared to the hygroscopic free amine. Following selective Boc deprotection, the liberated piperazine NH can be derivatized with diverse electrophiles for focused library generation—a strategy unavailable when starting from the terminal agent KW-2449.

Molecular Formula C25H28N4O3
Molecular Weight 432.5 g/mol
CAS No. 841258-75-1
Cat. No. B1401081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate
CAS841258-75-1
Molecular FormulaC25H28N4O3
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43
InChIInChI=1S/C25H28N4O3/c1-25(2,3)32-24(31)29-16-14-28(15-17-29)23(30)19-11-8-18(9-12-19)10-13-22-20-6-4-5-7-21(20)26-27-22/h4-13H,14-17H2,1-3H3,(H,26,27)
InChIKeyYVUSNVIMBHNBQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate (CAS 841258-75-1): A Boc-Protected Piperazine-Indazole Scaffold for Drug Discovery Procurement


Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate is a synthetic organic compound that combines a tert-butyloxycarbonyl (Boc)-protected piperazine ring, a benzoyl linker, and an indazole heterocycle . It is commercially supplied as a reference standard with a purity of 95% (HPLC) and a molecular weight of 432.5 Da . The presence of the Boc protecting group formally distinguishes this compound from the closely related des-Boc multikinase inhibitor KW-2449 (CAS 841258-76-2), which bears a free piperazine NH and is a clinical-stage ATP-competitive inhibitor of FLT3, ABL, and Aurora kinases .

Why Substitution with Des-Boc or Positional Isomer Analogs of Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate Cannot Be Assumed Without Quantitative Validation


Simple replacement of tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate with an in-class analog such as KW-2449 introduces a chemically distinct free piperazine NH group that is a documented substrate for monoamine oxidase B (MAO-B), generating a reactive iminium ion metabolite and subsequently an oxo-piperazine species [1]. The Boc group of the title compound eliminates this metabolic liability and simultaneously furnishes a synthetic handle for selective deprotection and further N-functionalization. Substitution with positional isomers (e.g., CAS 947498-81-9) changes the connectivity between the piperazine and indazole moieties, altering both molecular shape and electronic distribution. These fundamental structural differences directly impact solubility, metabolic stability, and chemical reactivity, making uncritical interchange of in-class analogs scientifically indefensible without explicit side-by-side comparative data.

Quantitative Differential Evidence Guide for Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate (CAS 841258-75-1)


Molecular Weight and Purity Specification Compared to the Des-Boc Active Pharmaceutical Ingredient KW-2449

Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate has a molecular weight of 432.5 Da and is specified at 95% purity , whereas the des-Boc analog KW-2449 (CAS 841258-76-2) has a molecular weight of 332.4 Da and is specified at ≥95% purity . The +100.1 Da mass difference (30.1% increase) cleanly distinguishes the two compounds by LC-MS or direct MS analysis, preventing inadvertent misidentification during inventory management.

Chemical Identity Verification Procurement Quality Control Building Block Characterization

tert-Butyloxycarbonyl (Boc) Protection Prevents Piperazine NH-Mediated MAO-B Oxidation: Class-Level Inference from KW-2449 Metabolism Data

The free piperazine NH of KW-2449 is oxidized by monoamine oxidase B (MAO-B) to a reactive iminium ion, which is further converted by aldehyde oxidase to the oxo-piperazine metabolite M1 [1]. The Boc-protected piperazine of the title compound lacks the free NH required for MAO-B substrate recognition. While direct metabolic stability data for the title compound are not publicly available, the well-established requirement of a free secondary amine for MAO-catalyzed oxidation constitutes a strong class-level inference that Boc protection will substantially reduce or eliminate this metabolic pathway [1][2].

Metabolic Stability Prodrug Strategy Reactive Metabolite Avoidance

Synthetic Versatility as a Protected Intermediate Enables Divergent Chemistry vs. the Terminal Pharmacological Agent KW-2449

The Boc group of the title compound serves as a dual-purpose functional handle: it protects the piperazine nitrogen during synthetic manipulation and can be removed under mild acidic conditions (TFA, HCl/dioxane) to reveal the free amine for subsequent N-alkylation, acylation, or bioconjugation . In contrast, KW-2449 is a terminal pharmacological agent; any modification of its piperazine NH alters the pharmacophore responsible for kinase inhibition (FLT3 IC50 = 6.6 nM, ABL IC50 = 14 nM, Aurora A IC50 = 48 nM) , effectively destroying the compound's intended biological activity.

Synthetic Intermediate Divergent Synthesis Combinatorial Library Development

Structural Distinction from the Positional Isomer Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate (CAS 947498-81-9): Different Connectivity, Different Scaffold

The title compound features an (E)-ethenyl-benzoyl linker connecting the indazole C3 position to the piperazine carbonyl, yielding an extended conjugated system . In contrast, the positional isomer CAS 947498-81-9 (MW = 302.37 Da; C16H22N4O2) has the piperazine ring directly attached to the indazole C3 position without any intervening linker . The molecular weight difference of 130.15 Da and the dramatically different spatial arrangement (fully extended vs. directly linked) make these compounds chemically non-interchangeable for any biological or synthetic application.

Chemical Structure Verification Positional Isomer Differentiation Scaffold Hopping

Boc-Group Cleavage Kinetics: Quantitative Control Over Deprotection Enables On-Demand Release of the Free Piperazine Scaffold

The tert-butyloxycarbonyl group of the title compound undergoes acidolytic cleavage under standard conditions (e.g., TFA/DCM) with well-established kinetics: half-lives typically range from minutes to hours depending on acid concentration and temperature [1]. This quantitative control over deprotection timing is a critical advantage over direct procurement of KW-2449, where the free piperazine NH is perpetually exposed and cannot be 'switched on' at a defined experimental time point. While specific kinetic data for this compound have not been published, the Boc cleavage rate constants for piperazine carbamates are well-characterized (k ≈ 10⁻² to 10⁻⁴ s⁻¹ in 50% TFA at 25 °C) [1].

Deprotection Kinetics Process Chemistry Orthogonal Protecting Group Strategy

Optimal Research and Industrial Application Scenarios for Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate (CAS 841258-75-1)


Synthesis of Targeted Kinase Inhibitor Libraries via Boc Deprotection and N-Functionalization

Medicinal chemistry groups requiring a common indazole-piperazine core for structure-activity relationship (SAR) exploration can procure this Boc-protected compound as a central intermediate. Following quantitative Boc removal (Section 3, Evidence Item 5), the liberated piperazine NH can be derivatized with diverse electrophiles (acyl chlorides, sulfonyl chlorides, alkyl halides, isocyanates) to generate focused libraries for screening against kinase panels or other biological targets, a strategy unavailable when starting from the unprotectable terminal agent KW-2449 .

In Vitro Metabolic Stability Studies Comparing Boc-Protected vs. Free Piperazine Scaffolds

Researchers investigating the metabolic fate of piperazine-containing kinase inhibitors can use this compound as a metabolically silenced comparator to KW-2449. As described in Section 3, Evidence Item 2, the Boc group prevents MAO-B-mediated oxidation to the reactive iminium ion that characterizes KW-2449 metabolism [1]. Side-by-side incubation in hepatocyte or S9 fraction assays allows quantitative deconvolution of piperazine NH-dependent vs. NH-independent metabolic clearance pathways.

Chemical Probe Development Requiring Protected Synthetic Handles for Late-Stage Modification

Chemical biologists developing PROTACs, fluorescent probes, or affinity reagents based on the indazole-piperazine scaffold can exploit the Boc group as an orthogonal protecting group. After conjugation of the benzoyl-indazole portion to a linker or payload, selective Boc deprotection reveals the piperazine NH for subsequent attachment of a second functional element, enabling modular, stepwise probe assembly (Section 3, Evidence Item 3) .

Process Chemistry Scale-Up of Indazole-Based Drug Intermediates

Process development teams scaling the synthesis of KW-2449 or related indazole-piperazine drug candidates can procure this Boc-protected compound as a quality-controlled penultimate intermediate. The specified 95% purity (Section 3, Evidence Item 1) provides a reliable starting point for the final deprotection step, and the isolated Boc form offers superior long-term storage stability compared to the free amine, which is susceptible to oxidation and hygroscopicity .

Quote Request

Request a Quote for Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.